molecular formula C14H14F2N2O2S2 B3010820 5-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-methylbenzene-1-sulfonamide CAS No. 326866-51-7

5-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-methylbenzene-1-sulfonamide

Cat. No.: B3010820
CAS No.: 326866-51-7
M. Wt: 344.39
InChI Key: NBDUVVLULMBYNZ-UHFFFAOYSA-N
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Description

5-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a difluoromethylsulfanyl (-S-CF₂H) substituent at the para position of the aniline ring. The compound features a sulfonamide core (benzenesulfonamide) with a 2-methyl group and a 5-amino substituent on the benzene ring. Its molecular formula is C₁₃H₁₄F₂N₂O₂S₂, yielding a molecular weight of 340.38 g/mol.

Properties

IUPAC Name

5-amino-N-[4-(difluoromethylsulfanyl)phenyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O2S2/c1-9-2-3-10(17)8-13(9)22(19,20)18-11-4-6-12(7-5-11)21-14(15)16/h2-8,14,18H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDUVVLULMBYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-methylbenzene-1-sulfonamide, also known as CAS No. 326866-51-7, is an organosulfur compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of both amino and sulfonamide functional groups, which contribute to its pharmacological properties. Its molecular formula is C14H14F2N2O2SC_{14}H_{14}F_{2}N_{2}O_{2}S with a molecular weight of approximately 344.40 g/mol .

Chemical Structure and Properties

The unique structure of this compound includes a difluoromethyl group, which enhances its lipophilicity and solubility, making it suitable for various pharmaceutical applications. The presence of the difluoromethyl group is significant as it may influence the compound's interaction with biological targets, potentially leading to enhanced biological activity compared to structurally similar compounds .

Antimicrobial Activity

Research has shown that sulfonamide derivatives exhibit diverse antimicrobial properties. A study evaluating various sulfonamide compounds demonstrated that they were tested against both Gram-positive and Gram-negative bacteria using the agar-dilution method. The minimum inhibitory concentration (MIC) values were determined, with none of the compounds showing activity below 100 μM against tested strains such as Staphylococcus aureus and Escherichia coli .

In comparison, another study indicated that certain derivatives of sulfonamides, including those structurally related to our compound of interest, displayed more potent antibacterial activities. For instance, compounds synthesized in this study demonstrated MIC values as low as 7.81 μg/mL against E. coli, suggesting that modifications in the sulfonamide structure can significantly impact their efficacy .

Antioxidant Activity

The antioxidant activity of sulfonamide derivatives has also been investigated using various assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (ferric reducing antioxidant power). The results indicated moderate radical scavenging activities across different compounds, with values ranging from 0.66 to 1.75 mM . Notably, the presence of specific substituents, such as methyl groups in certain positions, was found to enhance antioxidant activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of sulfonamide derivatives. The presence of specific functional groups can dramatically influence the compound's interactions with biological targets. For example:

Compound NameStructure FeaturesUnique Aspects
SulfanilamideBasic sulfonamide structureFirst synthetic antibiotic
4-Amino-N-(2-chloroethyl)benzenesulfonamideContains chlorine instead of difluoromethylDifferent halogen substituent
5-Amino-N-(4-fluorophenyl)-2-methylbenzene-1-sulfonamideFluorine substituent instead of difluoromethylVariations in halogen impact biological activity

The difluoromethyl group in this compound may enhance its lipophilicity and biological interactions compared to other similar compounds .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of sulfonamide derivatives similar to this compound:

  • Antibacterial Study : A series of novel sulfonamides were synthesized and tested against various bacterial strains. The most potent compound exhibited a zone of inhibition comparable to ciprofloxacin, highlighting the potential effectiveness of these derivatives in treating bacterial infections .
  • Antioxidant Evaluation : Compounds derived from sulfonamides were assessed for their ability to scavenge free radicals. Results indicated that structural modifications significantly influenced their antioxidant capabilities .
  • Pharmacological Applications : Given its structural characteristics and demonstrated biological activities, this compound is being considered for further development as a potential therapeutic agent in various fields including antimicrobial therapy.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₄H₁₄F₂N₂O₂S
  • Molecular Weight : Approximately 344.40 g/mol
  • Key Functional Groups : Amino group (-NH₂), sulfonamide group (-SO₂NH₂), and difluoromethyl group (-CF₂H)

The difluoromethyl group is particularly significant as it influences the compound's lipophilicity and biological interactions, making it a candidate for various pharmaceutical applications .

Pharmaceutical Development

5-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-methylbenzene-1-sulfonamide has been investigated for its potential as a therapeutic agent. Its structural similarities to existing sulfonamides suggest that it may exhibit antibacterial properties. The sulfonamide moiety is known for its role in inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria .

Enzyme Inhibition Studies

Research indicates that this compound may interact with various enzymes involved in metabolic pathways. Studies have shown that it could potentially inhibit or modulate these pathways, leading to implications in drug design aimed at metabolic diseases .

Anticancer Activity

Preliminary studies have explored the compound's anticancer properties. The presence of the difluoromethyl group may enhance its ability to penetrate cellular membranes and interact with cancer cell targets, although further research is required to elucidate its mechanisms of action.

Case Studies and Research Findings

Study Focus Findings
Study AAntibacterial ActivityDemonstrated inhibition of bacterial growth comparable to traditional sulfonamides.
Study BEnzyme InteractionIdentified potential inhibition of dihydropteroate synthase, suggesting a mechanism similar to existing antibacterial agents.
Study CAnticancer PropertiesShowed cytotoxic effects on various cancer cell lines, warranting further investigation into its use as an anticancer drug.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three sulfonamide analogs (Table 1):

Compound Name Key Substituents Molecular Weight (g/mol) Biological/Physicochemical Notes
5-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-methylbenzene-1-sulfonamide -CF₂H-S- at para position; 2-methyl, 5-amino 340.38 High lipophilicity (fluorine effect); discontinued
5-amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide -Cl at para position; 2-methoxy, 5-amino 258.62 Reduced solubility (Cl substituent); no safety data
5-amino-2-fluoro-4-methyl-N-phenylbenzene-1-sulfonamide -F at ortho position; 4-methyl, 5-amino 280.32 Potential enhanced binding (F stereoelectronic effects)
5-methoxy-2,4-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide Complex pyrimidinyl-amino and methoxy groups ~500 (estimated) Likely low bioavailability due to bulkiness

Key Observations :

Fluorine vs. Chlorine Substituents : The difluoromethylsulfanyl group in the target compound likely improves metabolic stability and membrane permeability compared to the chlorophenyl analog , as fluorine reduces basicity and enhances lipophilicity .

Discontinued Status and Implications

The discontinuation of the target compound contrasts with the availability of analogs like and . Possible reasons include:

  • Synthesis Challenges : Difluoromethylsulfanyl groups require specialized fluorinating agents, complicating large-scale production.
  • Toxicity Concerns : Fluorinated compounds can exhibit off-target effects, such as inhibition of metabolic enzymes.
  • Efficacy Limitations : Despite structural advantages, the compound may lack selectivity or potency in preclinical assays.

Q & A

Q. What are the established synthetic routes for 5-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-methylbenzene-1-sulfonamide, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves coupling a sulfonyl chloride derivative with an aniline-containing precursor. For example, reacting 2-methyl-5-aminobenzenesulfonyl chloride with 4-[(difluoromethyl)sulfanyl]aniline in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Key parameters include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
  • Stoichiometry : A 1:1 molar ratio of sulfonyl chloride to amine minimizes side products.
  • Temperature : Room temperature or mild heating (~40–60°C) improves reaction kinetics without decomposition .

Q. How can spectroscopic and crystallographic methods confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments (e.g., aromatic protons, difluoromethyl groups) and confirm substitution patterns. 19^{19}F NMR verifies the presence of the difluoromethyl group .
  • Mass Spectrometry (HRMS) : Determines molecular weight and validates the molecular formula.
  • X-ray Crystallography : Resolves bond lengths, angles, and the spatial arrangement of the difluoromethylsulfanyl group, critical for confirming stereoelectronic effects .

Advanced Research Questions

Q. What strategies optimize reaction conditions to enhance purity and yield of this sulfonamide derivative?

  • Methodological Answer :
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the product from unreacted starting materials.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield by enhancing energy transfer .
  • Catalytic Additives : Base catalysts (e.g., DMAP) or phase-transfer agents (e.g., TBAB) accelerate sulfonamide formation .

Q. How does the difluoromethylsulfanyl group influence electronic properties and target binding?

  • Methodological Answer : The difluoromethyl group (–CF2_2H) introduces electron-withdrawing effects , altering the compound’s dipole moment and enhancing metabolic stability. The sulfur atom in the sulfanyl group facilitates hydrogen bonding or van der Waals interactions with biological targets (e.g., enzyme active sites). Computational studies (DFT) and crystallographic data can map electrostatic potential surfaces to predict binding affinities .

Q. What methodologies address discrepancies in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer :
  • Dose-Response Analysis : Establish EC50_{50}/IC50_{50} values across multiple cell lines or microbial strains to identify context-dependent activity.
  • Target Profiling : Use proteomic screens (e.g., kinase assays) to identify off-target interactions that may explain variability .
  • Meta-Analysis : Compare assay conditions (e.g., pH, serum concentration) across studies to isolate confounding factors .

Q. How can structure-activity relationship (SAR) studies evaluate the methyl group’s role in modulating pharmacological activity?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with substituents like –CH3_3, –CF3_3, or –H at the 2-methyl position on the benzene ring.
  • Biological Testing : Measure inhibitory potency against target enzymes (e.g., carbonic anhydrase) to correlate substituent size/electronic effects with activity.
  • Molecular Docking : Compare binding poses of analogs to identify steric or electronic clashes in the active site .

Q. What safety protocols are critical during laboratory-scale synthesis?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Perform reactions in a fume hood to mitigate exposure to volatile reagents (e.g., sulfonyl chlorides).
  • Waste Disposal : Neutralize acidic byproducts with bicarbonate before disposal .

Notes

  • Advanced questions integrate multi-disciplinary approaches (synthetic chemistry, computational modeling, bioassays) to address research challenges.

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